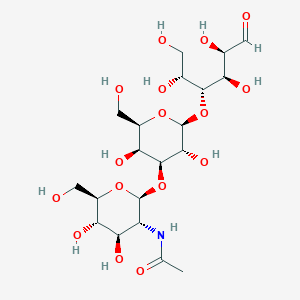

Lacto-N-triose II

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H32O16 |

|---|---|

Nombre IUPAC |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1 |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |

Sinónimos |

GlcNAcβ1-3Galβ1-4Glc |

Origen del producto |

United States |

Foundational & Exploratory

The Biological Functions of Lacto-N-triose II in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lacto-N-triose II (LNT2), a core human milk oligosaccharide (HMO), is emerging as a significant bioactive component in infant nutrition with multifaceted roles in shaping neonatal health. This technical guide provides a comprehensive overview of the biological functions of LNT2 in infants, with a focus on its impact on the gut microbiota, immune system modulation, and anti-pathogenic activities. This document synthesizes current scientific evidence, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in infant nutrition and therapeutics.

Introduction

Human milk is a complex and dynamic fluid that provides optimal nutrition for infants, containing a rich array of bioactive components beyond basic nutrients. Among these, human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids, and they are not readily digested by the infant.[1] this compound (LNT2), with the structure GlcNAcβ1,3Galβ1,4Glc, is a core structural element of many larger and more complex HMOs.[2] Its presence in human milk and its resistance to digestion suggest a primary role in modulating the infant's gut environment and physiological development. This guide delves into the specific biological functions of LNT2, providing a technical foundation for its application in infant formula and potential therapeutic interventions.

Modulation of the Infant Gut Microbiota

LNT2 serves as a prebiotic, selectively promoting the growth of beneficial bacteria in the infant gut. This selective fermentation leads to the production of beneficial metabolites and contributes to a healthy gut environment.

Prebiotic Effect on Key Bacterial Genera

In vitro fermentation studies using infant fecal microbiota have demonstrated that LNT2 is readily fermented and leads to a significant increase in the abundance of specific beneficial bacteria. Notably, LNT2 has been shown to specifically increase the abundance of Bifidobacterium and Collinsella.[3]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of LNT2 by the gut microbiota results in the production of short-chain fatty acids (SCFAs), which are crucial for gut health and have systemic effects. The primary SCFAs produced from LNT2 fermentation are acetic acid, succinic acid, lactic acid, and butyric acid.[3]

Table 1: Quantitative Data on LNT2 Fermentation and SCFA Production

| Parameter | Value | Reference |

| LNT2 Utilization (after 14h) | 90.1% | [3] |

| SCFA Production | ||

| Acetic Acid | Increased | [3] |

| Succinic Acid | Increased | [3] |

| Lactic Acid | Increased | [3] |

| Butyric Acid | Increased | [3] |

Immunomodulatory Functions

LNT2 has been shown to directly interact with and modulate the infant's immune system, contributing to a balanced immune response.

Cytokine Induction

In vitro studies have demonstrated that LNT2 can induce the production of key immunomodulatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10), in immune cells such as macrophages. This induction appears to be dose-dependent.

Table 2: Effect of LNT2 on Cytokine Production by THP-1 Macrophages

| LNT2 Concentration | TNF-α Production | IL-10 Production | Reference |

| 0.5 mg/mL | Significantly Increased | Not Significantly Increased | |

| 1 mg/mL | Significantly Increased | Significantly Increased | |

| 2 mg/mL | Significantly Increased | Significantly Increased |

Signaling Pathways

The immunomodulatory effects of LNT2 are believed to be mediated, in part, through the activation of Toll-like receptor (TLR) signaling pathways. Evidence suggests that LNT2 may interact with TLRs, leading to the activation of the transcription factor NF-κB, which in turn regulates the expression of genes encoding for cytokines like TNF-α and IL-10.[4]

Anti-Pathogenic Effects

LNT2 contributes to the protection of infants against pathogens through both direct and indirect mechanisms.

Inhibition of Pathogen Growth

In vitro studies have shown that LNT2 can directly inhibit the growth of neonatal pathogens. A significant inhibitory effect on the growth of Group B Streptococcus (GBS), a leading cause of neonatal sepsis and meningitis, has been demonstrated.[4]

Prevention of Pathogen Adhesion

As a soluble glycan that mimics the structure of cell surface receptors, LNT2 can act as a decoy, preventing the adhesion of pathogenic bacteria and viruses to the intestinal epithelium. This mechanism reduces the risk of infection.[4]

Safety and Application in Infant Formula

Preclinical safety evaluations of LNT2 have been conducted to support its use in infant nutrition. A 90-day oral gavage toxicity study in juvenile rats established a No-Observed-Adverse-Effect-Level (NOAEL) at the highest dose tested, suggesting its safety for inclusion in infant formula within the ranges naturally present in human breast milk.[5] While clinical trials have been conducted on infant formulas containing a mixture of HMOs, including close structural relatives of LNT2, there is a need for further clinical studies focusing specifically on LNT2 to fully elucidate its benefits for infant growth and tolerance.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological functions of LNT2.

In Vitro Fermentation with Infant Fecal Microbiota

This protocol is used to assess the prebiotic activity of LNT2 and its impact on the gut microbiota composition and metabolite production.

Protocol Steps:

-

Fecal Sample Collection: Collect fresh fecal samples from healthy, exclusively breastfed infants.

-

Inoculum Preparation: Prepare a fecal slurry in an anaerobic chamber by homogenizing the feces in a pre-reduced buffer.

-

Fermentation Setup: In an anaerobic environment, add the fecal inoculum to sterile, pH-controlled batch culture vessels containing a basal nutrient medium.

-

Substrate Addition: Add a defined concentration of LNT2 to the test vessels. Include control vessels with no added carbohydrate and with other prebiotics (e.g., FOS, GOS).

-

Incubation: Incubate the vessels at 37°C with constant stirring.

-

Sampling: Collect samples from each vessel at specified time points (e.g., 0, 12, 24, 48 hours) for microbiota and metabolite analysis.

-

Microbiota Analysis: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine the microbial composition.

-

Metabolite Analysis: Analyze the supernatant for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Analyze the sequencing data to determine changes in bacterial abundance and diversity. Quantify the changes in SCFA concentrations over time.

Cytokine Induction in Immune Cells

This protocol is used to evaluate the immunomodulatory effects of LNT2 on immune cells.

Protocol Steps:

-

Cell Culture: Culture a human monocyte/macrophage cell line (e.g., THP-1) in appropriate cell culture medium. Differentiate the monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Cell Stimulation: Treat the differentiated macrophages with various concentrations of LNT2. Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide, LPS).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-10 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.

-

Data Analysis: Compare the cytokine concentrations in the LNT2-treated groups to the control groups to determine the effect of LNT2 on cytokine production.

Inhibition of Group B Streptococcus (GBS) Growth

This protocol is used to assess the direct anti-pathogenic activity of LNT2.

Protocol Steps:

-

Bacterial Culture: Grow GBS in a suitable liquid medium overnight.

-

Growth Inhibition Assay: In a 96-well plate, add a diluted GBS culture to a fresh medium containing various concentrations of LNT2. Include a control with no LNT2.

-

Incubation and Monitoring: Incubate the plate at 37°C and monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Colony Forming Unit (CFU) Counting: At specific time points, plate serial dilutions of the cultures onto agar plates. After incubation, count the number of colonies to determine the viable bacterial count (CFU/mL).

-

Data Analysis: Compare the growth curves and CFU counts between the LNT2-treated and control groups to determine the inhibitory effect of LNT2 on GBS growth.

Conclusion and Future Directions

This compound is a key bioactive component of human milk that plays a significant role in the health and development of infants. Its ability to selectively promote the growth of beneficial gut bacteria, modulate the immune system, and inhibit the growth of pathogens underscores its importance in infant nutrition. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the mechanisms of action and clinical benefits of LNT2.

Future research should focus on:

-

Conducting large-scale, randomized controlled clinical trials to specifically evaluate the effects of LNT2 supplementation in infant formula on growth, tolerance, gut microbiota composition, and immune function.

-

Elucidating the precise molecular mechanisms by which LNT2 interacts with host cells, particularly its interaction with specific Toll-like receptors and the downstream signaling pathways.

-

Investigating the broader impact of LNT2 on the infant gut metabolome beyond SCFAs.

-

Exploring the synergistic effects of LNT2 with other HMOs and bioactive components of human milk.

A deeper understanding of the biological functions of LNT2 will pave the way for the development of next-generation infant formulas and novel therapeutic strategies to promote infant health and well-being.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Softer More Frequent Stools in Infants With Difficult Stooling Fed Hydrolyzed Protein Formula With Added Prebiotics: Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Lacto-N-triose II: A Core Precursor for the Synthesis of Human Milk Oligosaccharides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Human Milk Oligosaccharides (HMOs) represent the third most abundant solid component in human milk, playing a crucial role in infant health and development. These complex sugars are not readily digested by the infant but serve as prebiotics to shape the gut microbiota, modulate the immune system, and inhibit the adhesion of pathogens.[1][2] Lacto-N-triose II (LNT2), with the structure GlcNAcβ1-3Galβ1-4Glc, is a key core structure and precursor for the synthesis of a variety of more complex and bioactive HMOs.[3] This technical guide provides a comprehensive overview of the synthesis of LNT2 and its subsequent conversion into fucosylated and sialylated HMOs, focusing on enzymatic, chemoenzymatic, and microbial fermentation methodologies. This document is intended for researchers, scientists, and drug development professionals interested in the production and biological functions of HMOs.

Synthesis of this compound (LNT2)

The synthesis of LNT2 can be achieved through several distinct methodologies, each with its own advantages and challenges. The primary approaches include enzymatic synthesis, chemoenzymatic methods, and whole-cell microbial fermentation.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and regioselectivity, avoiding the need for complex protection and deprotection steps often required in chemical synthesis. The key enzyme in the synthesis of LNT2 is a β-1,3-N-acetylglucosaminyltransferase (LgtA), which catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue to lactose.[3]

Experimental Protocol: Enzymatic Synthesis of LNT2

This protocol is a generalized representation based on common laboratory practices.

-

Reaction Mixture Preparation:

-

Dissolve lactose (acceptor) and a suitable GlcNAc donor (e.g., UDP-GlcNAc) in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation such as MgCl₂ or MnCl₂ (typically 5-10 mM).

-

Equilibrate the reaction mixture to the optimal temperature for the specific β-1,3-N-acetylglucosaminyltransferase used (often between 30°C and 37°C).

-

-

Enzyme Addition and Incubation:

-

Add the purified β-1,3-N-acetylglucosaminyltransferase to the reaction mixture to initiate the synthesis.

-

Incubate the reaction for a defined period (ranging from a few hours to 24 hours), with gentle agitation.

-

-

Reaction Monitoring and Termination:

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Thin-Layer Chromatography (TLC).

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a quenching agent like ethanol.

-

-

Purification:

-

Remove precipitated proteins by centrifugation.

-

Purify the resulting LNT2 from the reaction mixture using techniques such as size-exclusion chromatography or solid-phase extraction.

-

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. A common strategy involves the chemical synthesis of an activated GlcNAc donor, which is then used in an enzymatic reaction to glycosylate lactose.

Experimental Protocol: Chemoenzymatic Synthesis of LNT2

This protocol outlines a typical chemoenzymatic synthesis of LNT2.

-

Chemical Synthesis of Activated Donor:

-

Synthesize an activated GlcNAc donor, such as a GlcNAc-oxazoline derivative, using established chemical methods.

-

-

Enzymatic Glycosylation:

-

Prepare a reaction mixture containing lactose, the chemically synthesized activated GlcNAc donor, and a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Initiate the reaction by adding a glycosynthase or a hydrolase with transglycosylation activity.

-

Incubate the reaction under optimized conditions (temperature, time) with monitoring by HPLC or TLC.

-

-

Purification:

-

Purify the synthesized LNT2 from the reaction mixture using chromatographic techniques as described in the enzymatic synthesis protocol.

-

Microbial Fermentation

Whole-cell microbial fermentation offers a scalable and potentially more cost-effective method for LNT2 production. This approach involves engineering microorganisms, such as Escherichia coli, to express the necessary enzymes for the conversion of simple sugars into LNT2.

Experimental Protocol: Microbial Production of LNT2 in E. coli

This protocol provides a general workflow for the fermentative production of LNT2.

-

Strain Construction:

-

Genetically engineer an E. coli strain (e.g., BL21(DE3)) to overexpress the gene encoding a β-1,3-N-acetylglucosaminyltransferase (e.g., lgtA from Neisseria meningitidis).

-

Additional genetic modifications may include enhancing the intracellular supply of UDP-GlcNAc and lactose.

-

-

Fermentation:

-

Inoculate a suitable fermentation medium containing a carbon source (e.g., glucose or glycerol), nitrogen source, salts, and lactose with the engineered E. coli strain.

-

Conduct the fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen levels.

-

Induce the expression of the recombinant enzyme at an appropriate cell density using an inducer such as IPTG.

-

-

Product Recovery and Purification:

-

Separate the cells from the culture broth by centrifugation or microfiltration.

-

Isolate and purify LNT2 from the supernatant using a combination of filtration and chromatographic methods.

-

Quantitative Data on LNT2 Synthesis

The efficiency of LNT2 synthesis varies significantly depending on the chosen method. The following table summarizes representative quantitative data from various studies.

| Synthesis Method | Key Enzyme/Strain | Substrates | Product Titer/Yield | Reference |

| Enzymatic Synthesis | β-N-acetylhexosaminidase (Engineered) | Lactose, GlcNAc-oxazoline | ~90% Yield | [4] |

| Chemoenzymatic | β-N-acetylhexosaminidase Mutant (HEX1GTEPG) | Lactose, GlcNAc-oxazoline | 25.0 mM | [5][] |

| Microbial Fermentation | E. coli expressing LgtA | Lactose, GlcNAc | 15.8 g/L | [2] |

| Microbial Fermentation | E. coli with optimized LgtA expression | Lactose, Glucose | 57.44 g/L | [7] |

| Microbial Fermentation | E. coli with transporter engineering | Lactose, Glycerol | 34.2 g/L | [8] |

Synthesis of Complex HMOs from LNT2

LNT2 serves as a crucial building block for the synthesis of more complex, biologically active HMOs through the addition of fucose (fucosylation) or sialic acid (sialylation).

Fucosylation of LNT2

Fucosylated HMOs are synthesized by the action of fucosyltransferases (FUTs), which transfer a fucose residue from a donor substrate (e.g., GDP-fucose) to an acceptor, in this case, LNT2 or its derivatives. The resulting structures, such as Lacto-N-fucopentaose V (LNFP V), have been shown to possess various biological activities.[7]

Experimental Protocol: Enzymatic Fucosylation of LNT2

-

Reaction Setup:

-

Prepare a reaction mixture containing purified LNT2, the fucose donor GDP-fucose, and a suitable buffer (e.g., 50 mM HEPES, pH 7.0) with a divalent cation like MnCl₂.

-

Add a purified fucosyltransferase (e.g., an α-1,3/4-fucosyltransferase).

-

-

Incubation and Monitoring:

-

Incubate the reaction at the optimal temperature for the FUT (typically 37°C).

-

Monitor the formation of the fucosylated product by HPAEC-PAD or mass spectrometry.

-

-

Purification:

-

Purify the fucosylated HMO using chromatographic methods.

-

Sialylation of LNT2

Sialylated HMOs are formed by the action of sialyltransferases (STs), which transfer sialic acid from a donor like CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to an acceptor molecule.

Experimental Protocol: Enzymatic Sialylation of LNT2

-

Reaction Components:

-

Combine LNT2, the sialic acid donor CMP-Neu5Ac, and a buffer (e.g., 100 mM Tris-HCl, pH 8.0) in a reaction vessel.

-

Add a purified sialyltransferase (e.g., an α-2,3-sialyltransferase).

-

-

Reaction and Analysis:

-

Incubate the mixture at the optimal temperature for the ST (e.g., 37°C).

-

Analyze the formation of the sialylated product using HPAEC-PAD or mass spectrometry.

-

-

Product Isolation:

-

Purify the sialylated HMO from the reaction mixture using appropriate chromatographic techniques.

-

Signaling Pathways and Biological Activities

HMOs derived from LNT2 exert their biological effects through various mechanisms, including the modulation of gut microbiota and direct interaction with host cells to influence signaling pathways.

LNT2 and its derivatives can promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[2][9] Furthermore, LNT2 has been shown to modulate the immune system by interacting with Toll-like receptors (TLRs), leading to the production of cytokines like IL-10 and TNF-α in a manner dependent on the NF-κB signaling pathway.[1] Fucosylated derivatives of LNT2 can also influence host-microbe interactions and immune responses.[10] Sialylated HMOs have been demonstrated to possess anti-inflammatory properties. For instance, 3'-sialyllactose (3'-SL) can reduce inflammation by inhibiting the activation of mitogen-activated protein kinase (MAPK) and PI3K/AKT/NF-κB signaling pathways.[11]

Analytical Methods for HMO Characterization

Accurate characterization of synthesized HMOs is critical. A variety of analytical techniques are employed for this purpose.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive method for the separation and quantification of underivatized carbohydrates, including isomeric HMOs.[12]

-

High-Performance Liquid Chromatography (HPLC): Often used with refractive index (RI) or fluorescence detection (after derivatization) for the quantification of HMOs in various matrices.[13][14]

-

Mass Spectrometry (MS): Provides detailed structural information, including molecular weight and fragmentation patterns, which is essential for the identification of HMOs.[15][16][17] Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation of complex carbohydrates like HMOs.[18]

Visualizations

Figure 1: Overview of the primary synthesis workflows for this compound (LNT2).

Figure 2: Enzymatic pathways for the synthesis of complex HMOs from LNT2.

Figure 3: Simplified signaling pathway of LNT2-mediated immune modulation.

Conclusion

This compound is a foundational molecule in the synthesis of a diverse array of Human Milk Oligosaccharides. The methodologies for its production have advanced significantly, with enzymatic, chemoenzymatic, and microbial fermentation approaches offering viable routes for obtaining this important precursor. The ability to further functionalize LNT2 through fucosylation and sialylation opens up possibilities for producing specific HMOs with targeted biological activities. A deeper understanding of the synthesis pathways and the biological signaling of LNT2-derived HMOs will continue to drive innovation in infant nutrition and the development of novel therapeutics.

References

- 1. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | Seebio Biotech (Shanghai) Co., Ltd. - Powered by Seebio [allinno.com]

- 2. Human milk oligosaccharides: Shaping the infant gut microbiota and supporting health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lacto-N-difucohexaose II - glyXera [glyxera.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Highly-efficient in vivo production of lacto-N-fucopentaose V by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Human milk oligosaccharides: bridging the gap in intestinal microbiota between mothers and infants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. milkgenomics.org [milkgenomics.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Lacto-N-triose II from Human Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT2), a neutral trisaccharide with the structure GlcNAcβ1,3Galβ1,4Glc, is a core component of the complex array of human milk oligosaccharides (HMOs).[1][2] As a fundamental building block for more complex HMOs, LNT2 plays a crucial role in infant nutrition and health.[1][3] Its physiological functions are multifaceted, including the promotion of a healthy gut microbiome by acting as a prebiotic, the modulation of the infant immune system, and the prevention of pathogen adhesion to intestinal surfaces.[1] This technical guide provides an in-depth overview of the historical discovery, detailed isolation protocols, quantitative data, and the immunomodulatory signaling pathways of LNT2.

Historical Discovery

The discovery of this compound is intertwined with the broader history of human milk oligosaccharide research. In the 1930s, a carbohydrate fraction in human milk, termed "gynolactose," was identified as a key differentiator from bovine milk.[1][4][5][6] It was not until the 1950s that pioneering work by researchers such as Richard Kuhn began to unravel the specific components of this complex mixture.[4][7] Through the application of techniques like paper chromatography, individual oligosaccharides were meticulously separated and characterized.[7][8] While a singular "discovery paper" for LNT2 is not readily apparent in historical records, it was during this era of intensive investigation into the composition of "gynolactose" that LNT2 was undoubtedly first isolated and its structure elucidated as one of the fundamental neutral oligosaccharides present in human milk.

Quantitative Data

The concentration of LNT2 in human milk varies, with notable differences between colostrum and mature milk. The table below summarizes available quantitative data.

| Milk Type | Average LNT2 Concentration (g/L) | Reference |

| Colostrum | 0.16 ± 0.08 | [9] |

| Mature Milk | 0.03 ± 0.01 | [9] |

Yields of purified LNT2 from human milk are not extensively reported in the literature and can vary significantly based on the isolation method and the initial concentration in the milk sample.

Experimental Protocols: Isolation of this compound from Human Milk

The following protocol outlines a comprehensive procedure for the isolation and purification of LNT2 from pooled human milk samples. This protocol is a synthesis of established methods for neutral HMO purification.

Pre-treatment: Removal of Fats and Proteins

-

Objective: To remove interfering lipids and proteins from the raw milk sample.

-

Procedure:

-

Centrifuge fresh or thawed human milk at 4,000 x g for 30 minutes at 4°C to separate the fat layer.

-

Carefully collect the skim milk fraction, avoiding the upper fat layer.

-

To the skim milk, add two volumes of cold ethanol (-20°C) and incubate at -20°C for 12-24 hours to precipitate proteins.

-

Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant containing the oligosaccharides and lactose.

-

Concentrate the supernatant using a rotary evaporator to remove the ethanol.

-

Gel Filtration Chromatography: Desalting and Lactose Removal

-

Objective: To separate the oligosaccharide fraction from lactose and salts.

-

Procedure:

-

Equilibrate a Sephadex G-25 column with deionized water.

-

Apply the concentrated supernatant from the pre-treatment step to the column.

-

Elute with deionized water at a constant flow rate.

-

Collect fractions and monitor for the presence of carbohydrates using a suitable method (e.g., phenol-sulfuric acid assay).

-

Pool the fractions containing the oligosaccharides, which will elute before the larger lactose peak.

-

Ion-Exchange Chromatography: Separation of Neutral and Acidic Oligosaccharides

-

Objective: To separate the neutral oligosaccharides (including LNT2) from the acidic oligosaccharides.

-

Procedure:

-

Equilibrate a TOYOPEARL Super Q-650M anion exchange column with deionized water.

-

Apply the pooled oligosaccharide fraction from the gel filtration step to the column.

-

Elute the neutral oligosaccharides with deionized water. This fraction will contain LNT2.

-

Acidic oligosaccharides will remain bound to the column and can be eluted with a salt gradient (e.g., NaCl or ammonium acetate) for separate analysis if desired.

-

High-Performance Liquid Chromatography (HPLC): Purification of LNT2

-

Objective: To achieve high-purity isolation of LNT2 from the neutral oligosaccharide fraction.

-

Procedure:

-

Utilize a preparative HPLC system with a suitable carbohydrate analysis column (e.g., an amino-based column).

-

The mobile phase is typically a gradient of acetonitrile and water.

-

Inject the concentrated neutral oligosaccharide fraction.

-

Monitor the elution profile using a refractive index (RI) detector.

-

Collect the fraction corresponding to the retention time of LNT2, as determined by a pure standard.

-

Lyophilize the collected fraction to obtain purified LNT2 powder.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: LNT2-mediated NF-κB Activation

Caption: LNT2 interaction with TLRs leading to NF-κB activation.

Conclusion

This compound stands as a significant human milk oligosaccharide with demonstrable benefits for infant health. The historical context of its discovery highlights the evolution of analytical techniques in glycobiology. The provided isolation protocol offers a robust framework for obtaining purified LNT2 for research and development purposes. Understanding its interaction with immune signaling pathways, such as the Toll-like receptor and NF-κB pathway, is crucial for elucidating its mechanism of action and exploring its potential therapeutic applications in areas beyond infant nutrition, including immunology and drug development. Further research to standardize quantification methods and optimize isolation yields will be invaluable to advancing the study of this important biomolecule.

References

- 1. US20160237104A1 - Process for purification of neutral human milk oligosaccharide using simulated moving bed chromatography - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2019063757A1 - Process for the purification of a neutral human milk oligosaccharide (hmo) from microbial fermentation - Google Patents [patents.google.com]

- 5. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. Oligosaccharides of human milk. II. Isolation and characterization of a new pentasaccharide, lacto-N-fucopentaose 3 [pubmed.ncbi.nlm.nih.gov]

- 8. [Isolation and physico-chemical properties of oligosaccharides of human milk] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DK202100629A1 - Separation of neutral human milk oligosaccharides from a fermentation broth - Google Patents [patents.google.com]

A Technical Guide to the Physiological Effects of Lacto-N-triose II on Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-triose II (LNT2), a core human milk oligosaccharide (HMO), is gaining significant attention for its potent prebiotic and immunomodulatory activities. This technical guide provides an in-depth analysis of the physiological effects of LNT2 on the gut microbiota, focusing on its impact on microbial composition, metabolite production, and the underlying molecular signaling pathways. Quantitative data from in vitro fermentation studies are presented in structured tables, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the mechanisms of action of LNT2. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of LNT2 in modulating gut health and disease.

Introduction

This compound (LNT2) is a trisaccharide composed of N-acetylglucosamine, galactose, and glucose. As a prominent component of human milk oligosaccharides, LNT2 plays a crucial role in shaping the infant gut microbiota and influencing immune development.[1][2] Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria.[3] This guide explores the downstream physiological consequences of LNT2 fermentation, including the modulation of gut microbial communities, the production of short-chain fatty acids (SCFAs), and the activation of host immune signaling pathways.

Data Presentation: Quantitative Effects of LNT2 on Gut Microbiota and Metabolites

The following tables summarize the quantitative data from in vitro fermentation studies of LNT2 with human infant fecal microbiota. These data highlight the bifidogenic nature of LNT2 and its role in the production of beneficial metabolites.

Table 1: In Vitro Fermentation of this compound (LNT2) by Infant Fecal Microbiota [3]

| Time (hours) | LNT2 Utilization (%) |

| 14 | 90.1 |

| 24 | Not Reported |

| 36 | Not Reported |

Table 2: Short-Chain Fatty Acid (SCFA) and Metabolite Production during In Vitro Fermentation of LNT2 [3]

| Time (hours) | Acetic Acid (μmol/mg) | Succinic Acid (μmol/mg) | Lactic Acid (μmol/mg) | Butyric Acid (μmol/mg) |

| 14 | ~1.5 | ~0.8 | ~0.5 | ~0.2 |

| 24 | ~1.8 | ~0.6 | ~0.4 | ~0.3 |

| 36 | ~2.0 | ~0.4 | ~0.3 | ~0.4 |

| Data are estimated from graphical representations in the source publication. |

Table 3: Impact of LNT2 on Gut Microbiota Composition (In Vitro) [3]

| Bacterial Genus | Observed Effect on Abundance |

| Bifidobacterium | Increased |

| Collinsella | Increased |

Table 4: Immunomodulatory Effects of LNT2 on THP-1 Macrophages

| LNT2 Concentration (mg/mL) | TNF-α Production (pg/mL) | IL-10 Production (pg/mL) |

| 0.5 | ~1500 | ~100 |

| 1.0 | ~2000 | ~125 |

| 2.0 | ~1800 | ~110 |

| Data are estimated from graphical representations in the source publication and are dependent on NF-κB signaling.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LNT2's physiological effects.

In Vitro Fermentation of LNT2 with Infant Fecal Microbiota

This protocol is based on the methodology described by Kong et al. (2021).[3]

-

Fecal Sample Collection and Preparation:

-

Collect fresh fecal samples from healthy, full-term, breastfed infants (e.g., 12 weeks of age).

-

Pool the samples and homogenize them in a sterile anaerobic chamber to create a fecal slurry (e.g., 10% w/v in a sterile anaerobic buffer).

-

-

Fermentation Medium:

-

Prepare a basal fermentation medium containing:

-

Peptone (2 g/L)

-

Yeast extract (2 g/L)

-

NaCl (0.1 g/L)

-

K2HPO4 (0.04 g/L)

-

KH2PO4 (0.04 g/L)

-

MgSO4·7H2O (0.01 g/L)

-

CaCl2·6H2O (0.01 g/L)

-

NaHCO3 (2 g/L)

-

Tween 80 (2 mL/L)

-

Hemin (0.05 g/L)

-

Vitamin K1 (10 μL/L)

-

L-cysteine HCl (0.5 g/L)

-

Bile salts (0.5 g/L)

-

Resazurin (1 mg/L)

-

-

Autoclave the medium and cool to room temperature under anaerobic conditions.

-

-

Fermentation Setup:

-

Add LNT2 as the sole carbohydrate source to the basal medium at a final concentration of 1% (w/v).

-

Inoculate the medium with the fecal slurry (e.g., 5% v/v).

-

Incubate the cultures anaerobically at 37°C for the desired time points (e.g., 14, 24, 36 hours).

-

Collect samples at each time point for microbiota and metabolite analysis.

-

16S rRNA Gene Sequencing for Microbiota Analysis

-

DNA Extraction:

-

Extract total bacterial DNA from fermented samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions, including a bead-beating step for efficient lysis of Gram-positive bacteria.

-

-

PCR Amplification:

-

Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R).

-

Perform PCR with a high-fidelity DNA polymerase under the following conditions: initial denaturation at 95°C for 3 min, followed by 25-30 cycles of denaturation at 95°C for 30 s, annealing at 55°C for 30 s, and extension at 72°C for 30 s, with a final extension at 72°C for 5 min.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products and attach sequencing adapters and barcodes using a library preparation kit (e.g., NEBNext® Ultra™ DNA Library Prep Kit for Illumina®).

-

Sequence the prepared libraries on an Illumina sequencing platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.

-

-

Data Analysis:

-

Process the raw sequencing reads using bioinformatics pipelines such as QIIME 2 or DADA2 for quality filtering, denoising, merging of paired-end reads, and chimera removal.

-

Assign taxonomy to the resulting amplicon sequence variants (ASVs) by aligning against a reference database (e.g., SILVA or Greengenes).

-

Perform downstream statistical analysis to determine changes in microbial community composition and diversity.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Analysis

This protocol is a representative method for SCFA quantification.

-

Sample Preparation and Derivatization:

-

Centrifuge fermented samples to pellet bacterial cells and debris.

-

Acidify the supernatant with a strong acid (e.g., hydrochloric acid) to protonate the SCFAs.

-

Extract the SCFAs into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) containing an internal standard (e.g., 2-ethylbutyric acid).

-

Derivatize the extracted SCFAs to enhance their volatility for GC analysis. A common method is esterification with an alcohol (e.g., propanol or butanol) in the presence of an acid catalyst.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-FFAP or similar polar column).

-

Use a temperature gradient to separate the different SCFA derivatives. An example program: start at 80°C, hold for 2 min, ramp to 180°C at 10°C/min, and hold for 5 min.

-

Use helium as the carrier gas at a constant flow rate.

-

Detect and quantify the eluted compounds using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Identify each SCFA based on its retention time and mass spectrum compared to authentic standards.

-

Quantify the concentration of each SCFA by constructing a standard curve using the peak area ratio of the analyte to the internal standard.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental procedures related to the action of LNT2.

Caption: Experimental workflow for in vitro fermentation of LNT2.

Caption: LNT2-mediated TLR2 signaling pathway leading to cytokine production.

Conclusion

This compound demonstrates significant physiological effects on the gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacterium and Collinsella, and leading to the production of short-chain fatty acids.[3] Furthermore, LNT2 exhibits immunomodulatory properties through the activation of Toll-like receptors and the NF-κB signaling pathway, resulting in the production of key cytokines like TNF-α and IL-10.[1] The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of LNT2 in various contexts, including infant nutrition, inflammatory bowel disease, and other conditions linked to gut dysbiosis. The detailed methodologies and visual representations of pathways are intended to facilitate the design and execution of future studies aimed at harnessing the health benefits of this important human milk oligosaccharide.

References

- 1. researchgate.net [researchgate.net]

- 2. Recognition of TLR2 N-Glycans: Critical Role in ArtinM Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut Microbial Colonization Orchestrates TLR2 Expression, Signaling and Epithelial Proliferation in the Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

Lacto-N-triose II interaction with gut epithelial cells

An In-depth Technical Guide to the Interaction of Lacto-N-triose II with Gut Epithelial Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LNT-II), a core trisaccharide found in human milk, is increasingly recognized for its significant contributions to infant gut health and development. Structurally composed of N-acetylglucosamine, galactose, and glucose (GlcNAcβ1,3Galβ1,4Glc), LNT-II is more than a simple prebiotic.[1] It engages in a complex interplay with the gut epithelium and resident microbiota, exerting both direct and indirect effects that are crucial for maintaining intestinal homeostasis. This technical guide provides a comprehensive overview of the current understanding of LNT-II's interaction with gut epithelial cells, detailing its role in barrier function, immune modulation, and pathogen inhibition. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to this compound (LNT-II)

This compound is a fundamental human milk oligosaccharide (HMO) that serves as a precursor for the biosynthesis of more complex HMOs like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT).[1][2] As a key bioactive component of human milk, LNT-II plays a vital role in the neonatal period by helping to establish a healthy gut environment.[3] Its physiological functions are multifaceted, including promoting the growth of beneficial gut bacteria, participating in the regulation of the infant immune system, and preventing infections by certain gastrointestinal pathogens.[1]

The unique terminal N-acetylglucosamine structure of LNT-II is believed to be key to some of its distinct biological activities, particularly in immune regulation.[3] This guide will explore the mechanisms through which LNT-II directly influences intestinal epithelial cells and how it indirectly modulates the gut environment through its fermentation by commensal bacteria.

Direct Interactions of LNT-II with the Gut Epithelium

LNT-II exerts several direct effects on intestinal epithelial cells, contributing to the maturation and integrity of the gut barrier.

Enhancement of Gut Barrier Function

The integrity of the intestinal barrier is paramount for preventing the translocation of harmful substances and pathogens. LNT-II has been shown to directly enhance this barrier. In vitro studies using Caco-2 cell monolayers, a common model for the human intestinal epithelium, demonstrate that LNT-II, along with other neutral non-fucosylated HMOs, significantly strengthens barrier integrity.[4] This is measured by an increase in Transepithelial Electrical Resistance (TEER), where LNT-II shows a dose-dependent effect.[4] Furthermore, these HMOs can protect the epithelial barrier from inflammatory insults induced by cytokines like TNF-α and IFN-γ.[4]

Modulation of Epithelial Cell Adhesion and Pathogen Inhibition

LNT-II can prevent pathogenic microorganisms and their toxins from adhering to receptors on the surface of intestinal epithelial cells.[3] By acting as a soluble decoy receptor, its terminal sugar chains mimic the host cell surface glycans that pathogens typically bind to, thus reducing the risk of infection and associated food allergies.[3] Additionally, LNT-II has been reported to enhance the adhesion of the epithelial cells themselves, which may contribute to a more robust and less permeable barrier.[3]

Indirect Effects via Microbiota and Immune Modulation

Beyond its direct actions, LNT-II profoundly influences the gut ecosystem through its interactions with the microbiota and immune cells.

Fermentation by Gut Microbiota

Unlike digestible carbohydrates, LNT-II passes to the lower gastrointestinal tract where it is selectively fermented by the gut microbiota. In vitro fermentation studies using fecal microbiota from infants show that LNT-II is rapidly utilized, much faster than other oligosaccharides like 3-Fucosyllactose (3-FL).[5] This fermentation leads to:

-

Selective bacterial growth: LNT-II specifically promotes the proliferation of beneficial bacteria, notably increasing the abundance of Bifidobacterium and Collinsella.[5]

-

Production of Short-Chain Fatty Acids (SCFAs): The fermentation process yields significant amounts of SCFAs, including acetic acid, succinic acid, lactic acid, and butyric acid.[3][5] These metabolites serve as an energy source for colonocytes and have wide-ranging benefits for gut health.

-

Enhanced Probiotic Adhesion: The metabolic byproducts from LNT-II fermentation can significantly increase the adhesion of commensal bacteria, such as Lactobacillus plantarum WCFS1, to Caco-2 epithelial cells, further promoting a healthy microbial colonization.[5]

Immune System Regulation

LNT-II is an active modulator of the host immune system. Its unique structure is suggested to enable binding to Toll-like receptors (TLRs), which are key pattern recognition receptors on immune and epithelial cells.[3] This interaction can trigger downstream signaling cascades. Specifically, LNT-II (LNT2) has been shown to induce the production of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine TNF-α, with this action being dependent on the transcription factor NF-κB.[3] This dual cytokine induction suggests a complex, context-dependent immunomodulatory role.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on LNT-II.

Table 1: Effect of LNT-II on Intestinal Barrier Integrity (Caco-2 Cells)

| HMO Treatment | Concentration | Effect on Transepithelial Electrical Resistance (TEER) | Citation |

|---|---|---|---|

| LNT-II | ≥ 5 mg/mL | Dose-dependent enhancement of TEER | [4] |

| LNT-II | 20 mg/mL | Among the most pronounced effects compared to other HMOs | [4] |

| LNT-II | 20 mg/mL | Protected barrier against TNF-α and IFN-γ insult |[4] |

Table 2: In Vitro Fermentation of LNT-II by Infant Fecal Microbiota

| Time Point | Percentage of LNT-II Utilized | Key SCFAs Produced | Citation |

|---|---|---|---|

| 14 hours | 90.1% | Acetic acid, succinic acid, lactic acid, butyric acid | [5] |

| 24 hours | Not specified | Fermentation digesta significantly increased L. plantarum adhesion | [5] |

| 36 hours | Not specified | Fermentation digesta significantly increased L. plantarum adhesion |[5] |

Table 3: Impact of LNT-II Fermentation on Infant Gut Microbial Genera

| Microbial Genus | Effect | Citation |

|---|---|---|

| Bifidobacterium | Specifically increased abundance | [5] |

| Collinsella | Specifically increased abundance |[5] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Cell Culture for Epithelial Models

-

Cell Lines: The human colorectal adenocarcinoma cell lines Caco-2 and HT-29 are commonly used. Caco-2 cells spontaneously differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the absorptive enterocytes of the small intestine.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics (e.g., penicillin-streptomycin). They are maintained in an incubator at 37°C with 5% CO₂. For barrier function assays, cells are seeded onto permeable supports (e.g., Transwell inserts).

Transepithelial Electrical Resistance (TEER) Assay

-

Objective: To measure the integrity of the epithelial cell monolayer by assessing its electrical resistance.

-

Procedure:

-

Caco-2 cells are cultured on permeable filter supports until a confluent monolayer is formed and differentiated (typically ~21 days).

-

The baseline TEER is measured using an epithelial volt-ohm meter (e.g., Millicell ERS-2).

-

LNT-II is added to the apical and/or basolateral compartments at various concentrations (e.g., 1, 5, 20 mg/mL).

-

For inflammatory challenge studies, cytokines (e.g., TNF-α at 100 ng/mL and IFN-γ at 10 ng/mL) are added along with the HMOs.[4]

-

TEER is measured at regular intervals (e.g., over 24 hours) to monitor changes in barrier integrity.[4]

-

Data is often normalized to the initial baseline reading and expressed as a percentage of the control or as an area under the curve (AUC) value.[4]

-

In Vitro Fecal Fermentation Model

-

Objective: To simulate the fermentation of LNT-II by the infant gut microbiota.

-

Procedure:

-

Fecal samples are collected from healthy infants (e.g., 12-week-old) and pooled.

-

A fecal slurry is prepared in a buffered medium under anaerobic conditions.

-

The fermentation is initiated by adding the fecal inoculum to anaerobic vessels containing a basal nutrient medium supplemented with LNT-II as the primary carbohydrate source.

-

Vessels are incubated anaerobically at 37°C.

-

Samples are collected at various time points (e.g., 0, 14, 24, 36 hours) to analyze SCFA production (by gas chromatography) and changes in microbiota composition (by 16S rRNA gene sequencing).[5]

-

Bacterial Adhesion to Caco-2 Cells

-

Objective: To determine if LNT-II fermentation products affect the adhesion of probiotic bacteria to intestinal epithelial cells.

-

Procedure:

-

Caco-2 cells are grown to confluence in multi-well plates.

-

The fermentation supernatant (digesta) collected from the in vitro fermentation model is applied to the Caco-2 cell monolayers.

-

A suspension of radiolabeled or fluorescently-labeled probiotic bacteria (e.g., Lactobacillus plantarum WCFS1) is added to the wells and incubated.

-

After incubation, non-adherent bacteria are washed away.

-

The remaining adherent bacteria are quantified by scintillation counting (for radiolabels) or fluorescence measurement. The results are expressed as the percentage of bacteria that adhered relative to the initial inoculum.[5]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to LNT-II's bioactivity.

Caption: Proposed signaling pathway for LNT-II-mediated immune modulation via TLR and NF-κB activation.

Caption: Experimental workflow for assessing the effect of LNT-II fermentation products on probiotic adhesion.

References

- 1. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | Seebio Biotech (Shanghai) Co., Ltd. - Powered by Seebio [allinno.com]

- 4. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lacto-N-triose II in Human Breast Milk: A Technical Overview of its Natural Occurrence, Concentration, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids. These complex carbohydrates are not readily digested by the infant, instead playing a crucial role in shaping the neonatal gut microbiome and immune system. Lacto-N-triose II (LNT2), with the chemical structure GlcNAcβ1-3Galβ1-4Glc, is a core neutral HMO that serves as a precursor for the biosynthesis of more complex HMOs.[1] Its presence in breast milk is associated with several physiological benefits, including the promotion of beneficial gut bacteria and modulation of the infant's immune response.[1][2] This technical guide provides a detailed overview of the natural occurrence and concentration of LNT2 in breast milk, the methodologies for its quantification, and its potential role in cellular signaling pathways.

Data Presentation: Concentration of this compound in Human Milk

The concentration of this compound in human breast milk varies significantly with the stage of lactation. It is most abundant in the early postpartum period, with a notable decrease as lactation progresses. The following table summarizes the reported concentrations of LNT2 in colostrum and mature human milk.

| Lactation Stage | Mean Concentration (g/L) | Standard Deviation (g/L) | Reference |

| Colostrum (1-5 days postpartum) | 0.16 | 0.08 | [3] |

| Mature Milk (42 days postpartum) | 0.03 | 0.01 | [3] |

Experimental Protocols: Quantification of this compound

The accurate quantification of LNT2 and other neutral HMOs in the complex matrix of human milk requires sophisticated analytical techniques. A widely used and validated method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Below is a detailed protocol based on established methodologies for the analysis of neutral HMOs.

Sample Preparation

-

Defatting: Centrifuge fresh or thawed human milk samples to separate the lipid layer. Carefully collect the aqueous phase.

-

Protein Precipitation: To remove proteins, add a sufficient volume of ethanol to the aqueous phase and incubate at a low temperature. Centrifuge to pellet the precipitated proteins and collect the supernatant containing HMOs.

-

Reduction to Alditols: To prevent the formation of anomeric peaks during chromatographic separation, reduce the HMOs to their alditol forms. This is achieved by treating the sample with a reducing agent such as sodium borohydride (NaBH₄).

-

Solid-Phase Extraction (SPE): For further purification and desalting, pass the reduced HMO sample through a porous graphitized carbon (PGC) cartridge. The HMOs are retained on the column while salts and other impurities are washed away. Elute the purified HMOs using a solvent gradient.

Chromatographic Separation

-

Technique: High-Performance Liquid Chromatography (HPLC)

-

Column: A porous graphitized carbon (PGC) column is highly effective for the separation of isomeric HMOs.

-

Mobile Phase: A binary solvent system, typically consisting of water with a small percentage of an ion-pairing agent (e.g., ammonium carbonate) and acetonitrile, is used.

-

Gradient: A carefully optimized gradient elution program is employed to achieve the separation of the various neutral HMOs.

Mass Spectrometric Detection

-

Technique: Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for the detection of HMOs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for LNT2 are monitored for its unambiguous identification and quantification.

Quantification

-

Standard Curve: A calibration curve is generated using certified reference standards of LNT2 at various concentrations.

-

Data Analysis: The peak area of LNT2 in the milk sample is compared to the standard curve to determine its concentration.

The following diagram illustrates the general workflow for the quantification of neutral HMOs, including this compound, from human milk.

Signaling Pathways: Immunomodulatory Role of this compound

Human milk oligosaccharides are known to modulate the host immune system, in part through their interaction with pattern recognition receptors such as Toll-like receptors (TLRs). While the specific mechanisms for LNT2 are still under investigation, it is hypothesized that, like other HMOs, it can influence the TLR4 signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and initiates an inflammatory response through the activation of the transcription factor NF-κB. It is proposed that some HMOs can attenuate this response, thereby preventing excessive inflammation in the infant gut.

The diagram below illustrates the canonical TLR4-mediated NF-κB activation pathway, which HMOs like LNT2 are thought to modulate.

Conclusion

This compound is a significant core human milk oligosaccharide with concentrations that are highest in early lactation. Its quantification requires advanced analytical methods such as HPLC-MS. The immunomodulatory effects of LNT2 are an active area of research, with evidence suggesting a role in the modulation of key inflammatory signaling pathways. A deeper understanding of the biological functions of LNT2 will be crucial for the development of novel infant nutrition and therapeutic strategies.

References

Lacto-N-triose II: A Core Human Milk Oligosaccharide and Its Profound Impact on Infant Gut Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lacto-N-triose II (LNT2), a fundamental trisaccharide found in human milk, is emerging as a key bioactive component crucial for infant gut health and development. Structurally identified as GlcNAcβ1,3Galβ1,4Glc, LNT2 is a core human milk oligosaccharide (HMO) that serves as a precursor for more complex HMOs.[1] Beyond its structural role, LNT2 exhibits significant prebiotic activity, modulates the infant's developing immune system, and contributes to the defense against pathogens. This technical guide provides a comprehensive overview of the current scientific understanding of LNT2, focusing on its impact on the infant gut microbiota, its role in modulating host immune responses, and its safety profile. Detailed experimental methodologies and quantitative data from preclinical and in vitro studies are presented to support further research and development in the fields of infant nutrition and therapeutics.

Introduction

Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk, following lactose and lipids.[2] These complex carbohydrates are not readily digested by the infant, allowing them to reach the colon intact where they selectively nourish beneficial gut bacteria, particularly Bifidobacterium species.[3][4] this compound (LNT2) is a core structure of many of these complex HMOs and is also present as a free trisaccharide.[1][5] Its unique structure and biological activities have garnered significant attention for its potential applications in infant formula and as a therapeutic agent to promote gut health.[6][7]

This guide will delve into the multifaceted role of LNT2 in infant gut health, presenting key experimental findings, detailed methodologies, and a summary of the available quantitative data.

Preclinical Safety Evaluation of this compound

The safety of LNT2 has been evaluated through a series of preclinical studies, following internationally recognized guidelines, to establish its suitability for inclusion in infant nutrition. These studies have consistently demonstrated the non-genotoxic and non-toxic nature of LNT2.

Genotoxicity Assays

In vitro experiments have shown no evidence of genotoxicity for LNT2.[5][8] These assessments were conducted in compliance with the Organisation for Economic Co-operation and Development (OECD) principles of Good Laboratory Practice (GLP).

-

Bacterial Reverse Mutation Test (Ames Test): This test was performed to assess the potential of LNT2 to induce gene mutations in bacteria. LNT2 was found to be non-mutagenic in this assay.[8]

-

In Vitro Mammalian Cell Micronucleus Test: This assay evaluates the potential of a substance to cause chromosomal damage. LNT2 did not induce an increase in micronuclei in cultured mammalian cells.[8]

Subchronic Oral Toxicity Study

A 90-day oral gavage toxicity study was conducted in juvenile Sprague-Dawley rats to assess the safety of repeated LNT2 administration.[8]

Table 1: Summary of 90-Day Oral Toxicity Study of this compound in Rats [5][8]

| Parameter | Details |

| Study Design | Subchronic oral gavage toxicity study with a 4-week recovery period. |

| Animal Model | Juvenile Sprague-Dawley rats. |

| Dose Levels | 0, 1,500, 2,500, or 5,000 mg/kg body weight/day. |

| Duration | 90 days. |

| Key Findings | No compound-related adverse effects were observed in clinical observations, body weight gain, feed consumption, clinical pathology, organ weights, or histopathology. |

| NOAEL | The No Observed Adverse Effect Level (NOAEL) was established as the highest dose tested: 5,000 mg/kg body weight/day . |

These comprehensive safety studies support the safe use of LNT2 in infant formula and other food products within the concentration ranges naturally found in human breast milk.[5]

Impact on Infant Gut Microbiota: In Vitro Fermentation Studies

The primary mechanism by which LNT2 influences infant gut health is through its selective fermentation by beneficial gut bacteria. In vitro fermentation models using infant fecal microbiota have provided valuable insights into this process.

One study compared the fermentation of LNT2 with 3-Fucosyllactose (3-FL), another abundant HMO, and a commercial prebiotic mixture of galacto-oligosaccharides and inulin (GOS/inulin).[9]

Table 2: In Vitro Fermentation of this compound by Infant Fecal Microbiota [9]

| Substrate | Utilization after 14h | Utilization after 36h | Major SCFAs Produced | Key Bacterial Genera Enriched |

| This compound (LNT2) | 90.1% | - | Acetic acid, Succinic acid, Lactic acid, Butyric acid | Collinsella, Bifidobacterium |

| 3-Fucosyllactose (3-FL) | - | 60.3% | Acetic acid, Lactic acid | Bacteroides, Enterococcus |

| GOS/inulin (9:1) | GOS completely fermented | - | - | - |

The rapid and extensive fermentation of LNT2 by infant gut microbiota, leading to the production of beneficial short-chain fatty acids (SCFAs) and the specific enrichment of Bifidobacterium and Collinsella, highlights its potent prebiotic activity.[9]

Modulation of Host Immune Responses

LNT2 has been shown to directly interact with and modulate the host immune system, a critical function for the developing infant.

Interaction with Toll-Like Receptors (TLRs) and NF-κB Signaling

LNT2's immunomodulatory effects are, in part, mediated through its interaction with Toll-like receptors (TLRs), which are key pattern recognition receptors of the innate immune system. The binding of LNT2 to TLRs can trigger downstream signaling cascades, including the activation of the nuclear factor-kappa B (NF-κB) pathway.[5] This signaling is crucial for regulating the expression of various immune-related genes, including those for cytokines.

Cytokine Production

The activation of the NF-κB pathway by LNT2 leads to the production of key cytokines, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] The induction of both pro- and anti-inflammatory cytokines suggests that LNT2 plays a role in balancing and maturing the infant's immune response, rather than simply promoting inflammation. The production of IL-10 is particularly important in preventing excessive inflammatory reactions in the gut.

While direct quantitative data on cytokine production in response to LNT2 is limited, one study confirmed the NF-κB dependency of TNF-α and IL-10 production in THP-1 macrophages stimulated with LNT2.[10]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide. These protocols are based on standard OECD guidelines and published research methodologies.

Preclinical Safety and Toxicity Studies

-

Bacterial Strains: Use at least five strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for specific amino acids (e.g., histidine for S. typhimurium).[11][12]

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[4]

-

Exposure: Expose bacterial cell suspensions to at least five different concentrations of LNT2. A solvent control and positive controls are run in parallel.[11]

-

Plating: Use either the plate incorporation method or the pre-incubation method to plate the treated bacteria on a minimal medium lacking the essential amino acid.[12]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[12]

-

Analysis: Count the number of revertant colonies and compare it to the number of spontaneous revertant colonies on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.[11]

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.[1][13]

-

Exposure: Treat the cell cultures with at least three concentrations of LNT2, with and without S9 metabolic activation. Include negative and positive controls.[1]

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the analysis of micronuclei in cells that have completed one cell division.[14]

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[3]

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[1]

-

Cytotoxicity Assessment: Determine cytotoxicity using measures such as the Cytokinesis-Block Proliferation Index (CBPI).[3]

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[13]

-

Animal Model: Use a rodent species, preferably rats, of a defined strain. Use at least 10 male and 10 female animals per group.[2][15]

-

Dose Administration: Administer LNT2 orally (e.g., by gavage) daily for 90 days at three or more dose levels, plus a control group.[2]

-

Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight, food and water consumption weekly. Perform detailed clinical examinations periodically.[16][17]

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct urinalysis.[15]

-

Pathology: Perform a full necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.[16]

-

Recovery Group: A satellite group may be included and observed for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any observed effects.[2]

-

Analysis: Analyze all data for toxicologically significant effects and determine the No Observed Adverse Effect Level (NOAEL).[15]

In Vitro Fermentation with Infant Fecal Microbiota

-

Inoculum Preparation: Collect fresh fecal samples from healthy, breastfed infants. Pool the samples and homogenize them in an anaerobic buffer to create a fecal slurry.

-

Fermentation Medium: Prepare a basal medium that simulates the nutrient conditions of the infant colon.

-

Batch Fermentation: In an anaerobic chamber, add the fecal inoculum to the fermentation medium containing LNT2 as the sole carbohydrate source. Include a control with no added carbohydrate.

-

Incubation: Incubate the batch cultures under anaerobic conditions at 37°C.

-

Sampling: Collect samples at various time points (e.g., 0, 12, 24, 36 hours) for analysis.

-

SCFA Analysis:

-

Microbiota Composition Analysis:

-

Extract bacterial DNA from the fermentation samples using a commercial kit.[21][22]

-

Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).[6]

-

Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME) to determine the relative abundance of different bacterial taxa.

-

Caco-2 Cell Adhesion Assay

-

Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 20% FBS) at 37°C in a 5% CO2 atmosphere.[7][25][26]

-

Seeding: Seed the Caco-2 cells onto a suitable culture surface (e.g., 24-well plates or chamber slides) and grow them to full differentiation (typically 18-21 days post-confluence).[25]

-

Bacterial Preparation: Culture the bacterial strain of interest (e.g., a probiotic strain) in an appropriate broth. Wash and resuspend the bacteria in a cell culture medium without antibiotics.

-

Adhesion Assay:

-

Wash the differentiated Caco-2 cell monolayers with PBS.

-

Add the bacterial suspension to the Caco-2 cells and incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Wash the monolayers multiple times with PBS to remove non-adherent bacteria.[27]

-

-

Quantification:

-

Lyse the Caco-2 cells with a detergent (e.g., Triton X-100) to release the adherent bacteria.

-

Perform serial dilutions of the lysate and plate on an appropriate agar to determine the number of colony-forming units (CFU).

-

Alternatively, fix and stain the cells and count the number of adherent bacteria per Caco-2 cell using microscopy.

-

Clinical Evidence and Future Directions

While preclinical and in vitro studies provide a strong foundation for the benefits of LNT2, there is a need for more clinical trials specifically investigating the effects of LNT2 supplementation in infants. Current clinical studies on HMOs in infant formula have often used mixtures of HMOs, such as 2'-fucosyllactose (2'-FL) and lacto-N-neotetraose (LNnT).[28][29][30][31] These studies have demonstrated that HMO supplementation is safe, well-tolerated, supports normal growth, and can shift the gut microbiota to be more similar to that of breastfed infants, with an increase in Bifidobacterium.[31] Furthermore, some studies have reported a reduction in parent-reported morbidity, such as bronchitis and lower respiratory tract infections, and a decrease in the use of antibiotics and antipyretics in infants receiving HMO-supplemented formula.[29]

Future clinical research should focus on elucidating the specific effects of LNT2 as a standalone ingredient or in novel combinations with other HMOs. Key areas for investigation include:

-

The optimal dose of LNT2 for promoting a bifidogenic microbiota.

-

The impact of LNT2 on specific health outcomes, such as the incidence of infectious diseases and allergic conditions.

-

The long-term effects of early-life LNT2 supplementation on immune system development and overall health.

Conclusion

This compound is a core human milk oligosaccharide with a demonstrated preclinical safety profile and significant potential to positively impact infant gut health. Its role as a potent prebiotic, selectively fueling the growth of beneficial bacteria and leading to the production of health-promoting short-chain fatty acids, is well-supported by in vitro evidence. Furthermore, its ability to modulate the host immune system through interactions with Toll-like receptors highlights its multifaceted contribution to the development of a healthy gut-immune axis. While further clinical research is needed to fully delineate its specific benefits in infants, the existing body of evidence strongly suggests that LNT2 is a key component of human milk that plays a vital role in establishing a healthy foundation for lifelong well-being. This technical guide provides a comprehensive resource for researchers and developers working to harness the benefits of LNT2 for the advancement of infant nutrition and health.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 3. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 5. nib.si [nib.si]

- 6. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 8. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 13. criver.com [criver.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 17. ask-force.org [ask-force.org]

- 18. researchgate.net [researchgate.net]

- 19. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of fecal DNA extraction protocols for human gut microbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fecal sample collection, DNA isolation, and 16S rRNA gene sequencing [bio-protocol.org]

- 23. content.ilabsolutions.com [content.ilabsolutions.com]

- 24. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]

- 26. Caco-2 Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]